Cas no 2139817-05-1 (5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine)

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a 1-methylpyrazol-4-yl group and an amine functionality. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceutical and agrochemical research. The presence of both pyrazole rings enhances its potential as a ligand or intermediate in metal-organic frameworks and catalytic systems. The amine group offers reactivity for further derivatization, enabling the synthesis of more complex molecules. Its stability under standard conditions and compatibility with common organic solvents make it suitable for diverse chemical transformations. The compound's well-defined structure ensures reproducibility in research and industrial applications.
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine structure
2139817-05-1 structure
Product name:5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine
CAS No:2139817-05-1
MF:C7H9N5
MW:163.179859876633
CID:6164229
PubChem ID:165506951

5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine
    • 2139817-05-1
    • EN300-1296412
    • Inchi: 1S/C7H9N5/c1-12-4-5(2-10-12)7-6(8)3-9-11-7/h2-4H,8H2,1H3,(H,9,11)
    • InChI Key: VXDOYNPDDFNVSK-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(C=N1)C1=C(C=NN1)N

Computed Properties

  • Exact Mass: 163.08579531g/mol
  • Monoisotopic Mass: 163.08579531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 72.5Ų

5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2907529-1000mg
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine
2139817-05-1
1000mg
$1057.0 2023-09-30
Enamine
EN300-2907529-2500mg
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine
2139817-05-1
2500mg
$2071.0 2023-09-30
Enamine
EN300-2907529-10000mg
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine
2139817-05-1
10000mg
$4545.0 2023-09-30
Enamine
EN300-2907529-50mg
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine
2139817-05-1
50mg
$888.0 2023-09-30
Enamine
EN300-2907529-500mg
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine
2139817-05-1
500mg
$1014.0 2023-09-30
Enamine
EN300-2907529-100mg
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine
2139817-05-1
100mg
$930.0 2023-09-30
Enamine
EN300-1296412-1.0g
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine
2139817-05-1
1g
$0.0 2023-06-06
Enamine
EN300-2907529-250mg
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine
2139817-05-1
250mg
$972.0 2023-09-30
Enamine
EN300-2907529-5000mg
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine
2139817-05-1
5000mg
$3065.0 2023-09-30

Additional information on 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine

Introduction to 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine (CAS No. 2139817-05-1)

5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2139817-05-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, a family of molecules known for their broad spectrum of biological functions and therapeutic applications. The presence of two pyrazole rings linked through an amine group, along with a methyl substituent on one of the rings, contributes to its complex and versatile chemical profile.

The molecular structure of 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine consists of two fused pyrazole rings, each with nitrogen atoms at positions 1 and 4. The N-H group at the 4-position of the second pyrazole ring is further substituted with another pyrazole ring carrying a methyl group at position 1. This dual pyrazole framework suggests potential interactions with various biological targets, making it a promising candidate for drug discovery and development.

In recent years, there has been a growing interest in pyrazole derivatives as pharmacophores due to their ability to modulate multiple signaling pathways. Studies have demonstrated that compounds containing the pyrazole scaffold can exhibit anti-inflammatory, anticancer, antimicrobial, and anti-diabetic properties. The specific arrangement of atoms in 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine may contribute to its unique pharmacological effects by interacting with enzymes and receptors involved in these pathways.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The dual pyrazole system provides multiple sites for functionalization, allowing researchers to tailor its properties for specific therapeutic applications. For instance, modifications at the nitrogen atoms or the methyl-substituted ring could enhance binding affinity or selectivity for target proteins. This flexibility makes 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine an attractive starting point for developing novel small-molecule drugs.

Recent advancements in computational chemistry have enabled more efficient screening of such compounds for biological activity. Molecular docking studies have been used to predict how 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine might interact with various biological targets, including kinases, transcription factors, and ion channels. These virtual experiments have suggested that this compound could possess inhibitory activity against several enzymes implicated in diseases such as cancer and inflammation.

Experimental validation of these predictions has begun in earnest, with initial studies focusing on its effects on cell lines and enzyme assays. Preliminary results indicate that 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine can modulate the activity of certain kinases, potentially leading to therapeutic benefits in conditions where these enzymes are dysregulated. Additionally, its interaction with other cellular components suggests broader applications in drug development.

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyazolrleamrine has also been optimized to ensure high yield and purity. Researchers have developed efficient multi-step synthetic routes that leverage readily available starting materials and established coupling techniques. These advances in synthetic methodology are crucial for enabling further exploration of this compound's pharmacological potential.

As interest in heterocyclic compounds continues to grow, 5-(1-methyl-lH-pyazrolrle-amrine is poised to play a significant role in future drug discovery efforts. Its unique structure and promising biological activity make it a valuable asset in the pharmaceutical industry's quest to develop new treatments for various diseases. Continued research into this compound will likely uncover even more about its capabilities and applications.

The integration of computational tools with experimental techniques has accelerated the pace at which new drug candidates like 5-(l-methvl-lH-pyrarorle-amrlnr are being discovered and evaluated. This interdisciplinary approach ensures that promising compounds are thoroughly investigated before moving into clinical trials, thereby improving the likelihood of successful drug development.

In conclusion,5-(l-methvl-lI-I'pyarorle-amrlnr (CAS No. 21398!7-o!S-S) represents an exciting opportunity in pharmaceutical research due to its structural complexity and potential biological activities. Its dual pyazrolle framework offers multiple avenues for functionalization, making it a versatile scaffold for drug design. With ongoing studies exploring its pharmacological effects and synthetic optimization efforts progressing steadily, this compound holds great promise for future therapeutic applications.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd